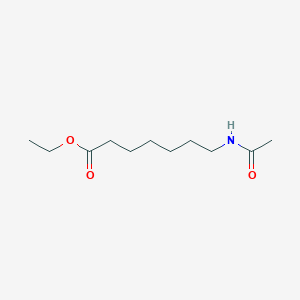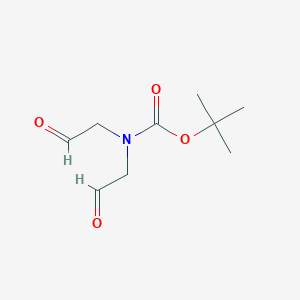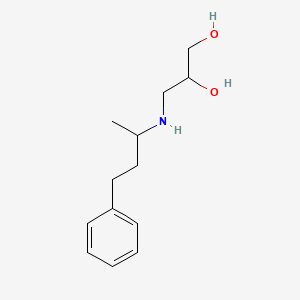
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol
Übersicht
Beschreibung
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol is a chemical compound with a complex structure that includes both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbutan-2-ylamino)propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with an appropriate amine under alkaline conditions. The reaction is carried out by adding sodium hydroxide to create an alkaline environment, followed by the addition of the amine. The product is then purified through a series of steps to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product collection helps in maintaining the quality and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(4-Phenylbutan-2-ylamino)propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2-propanediol: A simpler analog with similar functional groups.
2-Amino-1,3-propanediol: Another analog with a different arrangement of functional groups.
1-Aminoglycerol: A compound with similar hydroxyl and amino groups
Uniqueness
3-(4-Phenylbutan-2-ylamino)propane-1,2-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its phenyl and butyl groups contribute to its lipophilicity and potential interactions with hydrophobic regions of biological molecules .
Eigenschaften
Molekularformel |
C13H21NO2 |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
3-(4-phenylbutan-2-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C13H21NO2/c1-11(14-9-13(16)10-15)7-8-12-5-3-2-4-6-12/h2-6,11,13-16H,7-10H2,1H3 |
InChI-Schlüssel |
CSCRFWXIWSPGFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NCC(CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B8755080.png)


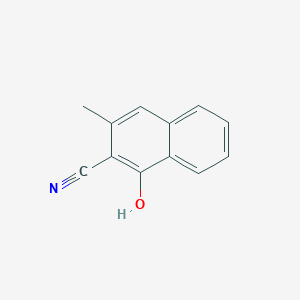
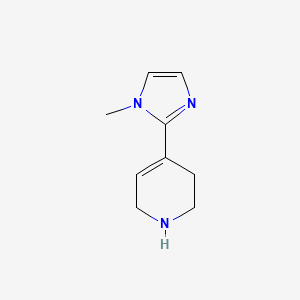
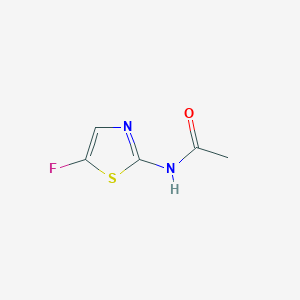

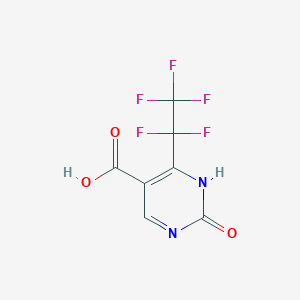
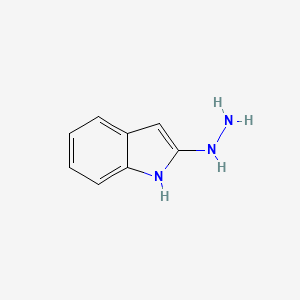
![1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride](/img/structure/B8755154.png)
![4-Bromo-2-chloro-1-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B8755155.png)

